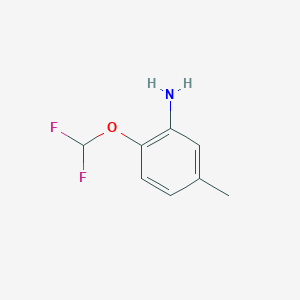

2-(Difluoromethoxy)-5-methylaniline

Description

Significance of Substituted Anilines in Contemporary Chemical Research

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. rsc.org They are integral components in a myriad of pharmaceutical compounds across various therapeutic areas. rsc.orgthieme-connect.com The amino group of aniline (B41778) is a key functional handle for a wide range of chemical transformations, and the aromatic ring can be modified to influence the molecule's interaction with biological targets.

In drug discovery, the aniline scaffold is often considered a "privileged structure" due to its proven success in yielding biologically active compounds. However, the metabolic instability of the aniline moiety can sometimes lead to the formation of reactive metabolites, which is a significant concern in drug development. nih.gov Consequently, a major focus of contemporary research is the synthesis of novel substituted anilines that can mitigate these undesirable metabolic pathways while retaining or enhancing the desired pharmacological activity. nih.gov The development of new synthetic methods to create diversely substituted anilines is crucial for generating libraries of compounds for high-throughput screening and for accessing novel chemical space. rsc.org

Role of Fluorine and Difluoromethoxy Groups in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in drug design. mdpi.com Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its beneficial effects on a molecule's properties. mdpi.com The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. mdpi.com

The difluoromethoxy group (-OCF2H) has garnered particular interest in medicinal chemistry. researchgate.net It is often used to modulate the lipophilicity of a compound, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comacs.org The difluoromethyl group can also act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups, which can lead to improved interactions with biological targets. acs.org The replacement of a methoxy (B1213986) group with a difluoromethoxy group can significantly alter the electronic properties and metabolic fate of a molecule, often leading to compounds with superior pharmacological profiles. mdpi.comresearchgate.net

Overview of Research Trajectories for 2-(Difluoromethoxy)-5-methylaniline

While extensive research dedicated solely to this compound is not abundant in publicly available literature, its primary research trajectory is evident from its commercial availability as a chemical intermediate. A survey of chemical supplier catalogs indicates that this compound is a readily accessible building block for organic synthesis.

The research interest in this compound stems from the combined beneficial properties of its constituent parts. The substituted aniline core provides a versatile platform for further chemical modification, while the difluoromethoxy group offers the advantages of fluorine incorporation, such as enhanced metabolic stability and modulated lipophilicity. The methyl group on the aromatic ring further influences the electronic and steric properties of the molecule.

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. Its structure is well-suited for incorporation into screening libraries for the discovery of new lead compounds. While specific examples of its large-scale use are often proprietary and found within patent literature, the availability of this compound points to its role in the ongoing development of novel, high-value chemical entities. A general synthetic route to similar difluoromethoxy-substituted anilines involves the reaction of the corresponding nitrophenol with a source of difluoromethane, followed by the reduction of the nitro group to an amine. google.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 832739-40-9 |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Synonyms | Benzenamine, 2-(difluoromethoxy)-5-methyl- |

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVZZIMSLQACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427105 | |

| Record name | 2-(difluoromethoxy)-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-40-9 | |

| Record name | 2-(Difluoromethoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(difluoromethoxy)-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethoxy 5 Methylaniline and Its Precursors

Established Reaction Pathways for Difluoromethoxy-Substituted Anilines

Traditional methods for constructing difluoromethoxy-substituted anilines often rely on a multi-step process. A common and established pathway involves the initial synthesis of a corresponding nitroaromatic compound, followed by the reduction of the nitro group to an amine.

A well-documented approach for the analogous compound 4-(difluoromethoxy)aniline (B1299965) begins with a nucleophilic substitution reaction on a phenol. google.com In this method, 4-nitrophenol (B140041) is first treated with a base like sodium hydroxide (B78521) to form the corresponding sodium phenoxide. This intermediate then reacts with a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (CHClF₂), under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene. google.com The final step is the reduction of the nitro group. While catalytic hydrogenation is common, a method using iron oxide and activated carbon as catalysts with water and hydrazine (B178648) as reducing agents has also been patented, providing the target aniline (B41778). google.com

This two-step sequence can be adapted for 2-(Difluoromethoxy)-5-methylaniline, likely starting from 4-methyl-2-nitrophenol.

Another established strategy for functionalizing aniline derivatives involves directed ortho-metalation. In this technique, a protecting group on the nitrogen atom directs a strong base, typically an organolithium reagent like tert-butyllithium, to deprotonate the aromatic ring at an adjacent position. nih.gov For instance, N-tert-butoxycarbonyl (N-Boc) protected 4-(trifluoromethoxy)aniline (B150132) is selectively metalated at the 2-position, adjacent to the nitrogen. nih.gov While this example uses a trifluoromethoxy group, the principle of using N-directing groups to achieve site-selective functionalization is a powerful and established tool in aniline chemistry that could be applied to precursors of the target molecule.

Advanced Catalytic Approaches in the Preparation of this compound

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer greater efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-N and C-F bonds with high precision. For aniline synthesis, palladium-catalyzed amination, often referred to as Buchwald-Hartwig amination, is a prominent method. This reaction couples an aryl halide or triflate with an amine source. In a potential synthesis of the target molecule, a precursor like 1-bromo-2-(difluoromethoxy)-5-methylbenzene could be coupled with an ammonia (B1221849) equivalent using a palladium catalyst and a suitable phosphine (B1218219) ligand. chemicalbook.com

Conversely, the difluoromethoxy group itself can be installed using transition metal catalysis. While methods for direct C-H difluoromethoxylation are emerging, cross-coupling reactions are well-established for forming C-CF₂H bonds. rsc.org Nickel-catalyzed cross-coupling of aryl bromides with difluoromethylating agents represents a viable strategy. rsc.org For example, a study by Wang and co-workers utilized a high-throughput screening approach to optimize a nickel-catalyzed difluoromethylation of aryl halides, finding that the ideal ligand combination was often substrate-dependent. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Aniline Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features |

| Buchwald-Hartwig Amination | Pd(P(o-tol)₃)₂ / CyPF-PtBu | Aryl halide, Ammonium sulfate | Forms the aniline C-N bond from an aryl halide precursor. chemicalbook.com |

| Gold-Catalyzed Three-Component Reaction | Cationic Gold Catalyst | Pyrrole, Dienophile, Acetylene | Convergent synthesis of highly substituted anilines via a tandem catalytic cycle. bohrium.com |

| Nickel-Catalyzed Difluoromethylation | [Ni(PPh₃)₂Br₂] / 2,2′-bipyridine | Aryl Halide | Introduces the difluoromethyl group onto the aromatic ring. rsc.org |

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating reactive radical species under exceptionally mild conditions. rsc.org This strategy is particularly effective for installing fluorinated groups. The direct C-H difluoromethylation of arenes and heteroarenes, including aniline derivatives, can be achieved by generating a difluoromethyl radical (•CF₂H) from a suitable precursor. rsc.orgnih.gov

One approach utilizes an organic photocatalyst, such as Eosin Y, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. nih.govacs.org In a typical cycle for the difluoroalkylation of anilines, the excited photocatalyst oxidizes the aniline, which then reacts with a difluoroalkyl radical source. acs.org

A more recent development involves the formation of an electron donor-acceptor (EDA) complex directly between the aniline (the donor) and a difluoroalkylating reagent like ethyl difluoroiodoacetate (the acceptor). nih.govacs.org Upon photoirradiation, this complex undergoes a SET, generating the necessary radicals without an external photocatalyst. This transition-metal-free method has shown high efficiency, especially for electron-rich anilines. nih.gov

Table 2: Optimization of EDA Complex-Mediated Difluoroalkylation of N,N-Dimethylaniline

| Entry | Solvent | Base | Yield (%) |

| 1 | DCM | K₂CO₃ | 52 |

| 2 | DMSO | K₂CO₃ | 60 |

| 3 | MeCN | K₂CO₃ | 38 |

| 4 | DMSO | Cs₂CO₃ | 65 |

| 5 | DMSO | Na₂CO₃ | 79 (70% isolated) |

| 6 | DMSO | K₃PO₄ | 46 |

| 7 | DMSO | NaHCO₃ | 63 |

| Data sourced from studies on photoinduced difluoroalkylation of anilines. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing synthetic route design in the chemical industry. researchgate.netekb.eg

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

While specific MAOS protocols for this compound are not widely published, the synthesis of related structures has benefited significantly from this technology. For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride, which traditionally requires hours of heating, can be completed in just four minutes in a domestic microwave oven with moderate yields. nih.gov Similarly, the preparation of squaraine dyes from aniline derivatives under microwave heating showed a more than two-fold improvement in yield and reduced reaction times from days to minutes. researchgate.net These examples strongly suggest that key steps in the synthesis of this compound, such as the initial etherification or a final coupling step, could be significantly optimized through the application of microwave technology. researchgate.netchemijournal.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. acs.org For the synthesis of anilines, a key application of biocatalysis is the reduction of nitroaromatic precursors. nih.gov

Recent research has demonstrated the use of immobilized nitroreductase enzymes in continuous flow reactors to perform aromatic nitro reductions. nih.gov This chemoenzymatic approach operates at room temperature and atmospheric pressure in an aqueous buffer, completely avoiding the need for high-pressure hydrogen gas and expensive, toxic precious-metal catalysts (like Palladium or Platinum) that are common in industrial nitro reductions. acs.orgnih.gov The enzymes exhibit high chemoselectivity, meaning they can reduce a nitro group without affecting other sensitive functional groups in the molecule, such as halogens. acs.org This method represents a significant step forward in the sustainable production of aniline derivatives and could be readily applied to the reduction of a 4-methyl-2-nitro-1-(difluoromethoxy)benzene precursor to yield the final product. nih.gov

Process Optimization Strategies in the Scalable Production of this compound

The industrial-scale synthesis of this compound necessitates robust and efficient process optimization to ensure economic viability, high product quality, and operational safety. While detailed proprietary process optimization data for this specific molecule is not publicly disclosed, established principles of chemical process development for analogous fluorinated anilines provide a framework for potential optimization strategies. These strategies primarily focus on key synthetic steps: the introduction of the difluoromethoxy group onto an aromatic ring and the formation of the aniline moiety, followed by purification.

A common synthetic route involves the difluoromethoxylation of a phenolic precursor, such as 2-nitro-4-methylphenol or 2-amino-4-methylphenol, followed by transformations to yield the final aniline product.

Optimization of the Difluoromethoxylation Step:

The introduction of the difluoromethoxy group (OCF₂H) is a critical step. The reaction typically involves a phenol, a base, and a difluoromethylating agent. Optimization efforts would center on:

Reagent Selection and Stoichiometry: Chlorodifluoromethane (CHClF₂) is a common and cost-effective difluoromethylating agent, though its gaseous nature requires specialized high-pressure equipment for large-scale operations. Optimization would involve determining the ideal molar ratio of CHClF₂ to the phenolic substrate to maximize conversion while minimizing the formation of byproducts. Alternative reagents might be explored for milder reaction conditions.

Base and Solvent Systems: The choice of base is crucial for the deprotonation of the phenol. Common bases include potassium hydroxide (KOH) and sodium hydroxide (NaOH). The solvent system, often a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), plays a significant role in reaction kinetics and solubility. Process optimization would involve screening various base-solvent combinations to identify the most efficient system.

Reaction Conditions: Temperature and pressure are key parameters. The reaction is often conducted at elevated temperatures and pressures to ensure a sufficient concentration of the gaseous difluoromethylating agent in the reaction mixture. A design of experiments (DoE) approach could be employed to map the reaction space and identify the optimal temperature and pressure ranges for maximizing yield and minimizing reaction time.

Optimization of the Aniline Formation Step:

If the synthesis starts with a nitro-substituted precursor like 1-(difluoromethoxy)-4-methyl-2-nitrobenzene, the subsequent reduction of the nitro group is a critical step.

Catalytic Hydrogenation: This is a widely used industrial method for nitro group reduction due to its high efficiency and clean reaction profile. Optimization would focus on:

Catalyst Selection and Loading: Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used. Studies would be conducted to determine the most active and selective catalyst and its optimal loading to minimize cost while achieving a high reaction rate.

Hydrogen Pressure and Temperature: These parameters significantly influence the reaction rate and selectivity. Optimization would aim to find the lowest effective hydrogen pressure and temperature to reduce energy consumption and ensure safety.

Solvent: The choice of solvent, such as methanol, ethanol, or ethyl acetate, can affect catalyst activity and product solubility.

An alternative pathway to the aniline is through a nucleophilic aromatic substitution or a cross-coupling reaction, such as a Buchwald-Hartwig amination, starting from a halogenated precursor like 2-bromo-1-(difluoromethoxy)-4-methylbenzene. Optimization of such a route would involve screening of palladium catalysts, phosphine ligands, bases, and solvents to achieve high yields and catalyst turnover numbers.

Purification Strategies for Scalable Production:

The purification of the final product on a large scale is crucial for meeting quality specifications. Common methods include:

Distillation: Given that this compound is a liquid at room temperature, vacuum distillation is a likely method for purification to remove non-volatile impurities and unreacted starting materials. Optimization would involve determining the optimal pressure and temperature profile to achieve the desired purity without thermal degradation of the product.

Crystallization of a Salt: The aniline can be converted to a salt, such as the hydrochloride salt, which is often a crystalline solid. This allows for purification by crystallization, which can be a very effective method for removing impurities. The optimization would involve the selection of an appropriate solvent system to maximize the recovery of the purified salt.

Illustrative Data from Analogous Process Optimization Studies:

While specific data for the synthesis of this compound is not available, the following tables represent the type of data that would be generated during process optimization studies for similar chemical transformations.

Table 1: Hypothetical Screening of Conditions for the Difluoromethoxylation of a Phenolic Precursor

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Pressure (psig) | Yield of Difluoromethoxy Product (%) |

| 1 | KOH (1.5) | DMF | 80 | 100 | 75 |

| 2 | KOH (2.0) | DMF | 80 | 100 | 82 |

| 3 | KOH (2.0) | DMSO | 80 | 100 | 78 |

| 4 | KOH (2.0) | DMF | 100 | 100 | 88 |

| 5 | KOH (2.0) | DMF | 100 | 150 | 91 |

Table 2: Hypothetical Optimization of Catalytic Hydrogenation for Nitro Group Reduction

| Entry | Catalyst | Catalyst Loading (wt%) | Hydrogen Pressure (psig) | Temperature (°C) | Yield of Aniline (%) |

| 1 | 5% Pd/C | 1.0 | 50 | 25 | 95 |

| 2 | 5% Pd/C | 0.5 | 50 | 25 | 94 |

| 3 | 10% Pd/C | 0.5 | 50 | 25 | 98 |

| 4 | Raney Ni | 5.0 | 100 | 50 | 96 |

| 5 | 5% Pt/C | 0.5 | 50 | 25 | 97 |

These tables illustrate the systematic approach required to identify the most efficient and economical conditions for the scalable production of this compound. The ultimate goal is to develop a process that is not only high-yielding but also robust, reproducible, and environmentally sustainable.

Chemical Reactivity and Derivatization of 2 Difluoromethoxy 5 Methylaniline

Reactivity of the Amino Group in 2-(Difluoromethoxy)-5-methylaniline

The amino group is a primary site of reactivity in this compound, participating in reactions typical of aromatic amines.

Anilines, including this compound, readily undergo N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, a process that can be achieved using alkyl halides or other alkylating agents. For instance, a general method for the N-alkylation of amines has been developed using 2,5-furandimethanol (B16202) in the presence of an iridium catalyst. nih.gov

N-acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other synthetic transformations or to introduce new functional groups.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH3I) | Secondary or Tertiary Amine |

| N-Acylation | Acid Chloride (e.g., CH3COCl) | Amide |

The amino group of this compound can condense with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.govnih.gov This reaction is a reversible process that typically involves the formation of a carbinolamine intermediate, followed by dehydration. eijppr.com The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is significant in the synthesis of various biologically active molecules and fluorescent chemosensors. nih.govnih.goveijppr.comsemanticscholar.org For example, a novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized and shown to act as a fluorescent sensor for Mg2+ ions. semanticscholar.org The stability of these imines can be influenced by various factors, including electronic effects of the substituents on the aniline (B41778) ring. rsc.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | Imine/Schiff Base |

| This compound | Ketone (R-CO-R') | Imine/Schiff Base |

Electrophilic Aromatic Substitution on the this compound Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgtotal-synthesis.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgtotal-synthesis.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgtotal-synthesis.com

The regioselectivity of electrophilic aromatic substitution on the this compound ring is directed by the existing substituents: the amino group (-NH2), the difluoromethoxy group (-OCHF2), and the methyl group (-CH3).

Amino Group (-NH2): This is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. libretexts.orgyoutube.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.org

Methyl Group (-CH3): The methyl group is a weakly activating group and also an ortho, para-director, primarily through an inductive effect. youtube.comlibretexts.org

The interplay of these electronic effects determines the position of electrophilic attack. The powerful activating and directing effect of the amino group is generally dominant. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The steric hindrance from the adjacent difluoromethoxy group might favor substitution at the para position relative to the amino group.

| Substituent | Electronic Effect | Directing Effect |

| -NH2 (Amino) | Activating | Ortho, Para |

| -CH3 (Methyl) | Activating | Ortho, Para |

| -OCHF2 (Difluoromethoxy) | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

The mechanism of electrophilic aromatic substitution involves a two-step process. wikipedia.org First, the aromatic ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. mnstate.edu Activating groups stabilize the arenium ion, accelerating the reaction, while deactivating groups destabilize it, slowing the reaction down. mnstate.edu In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. wikipedia.org

Nucleophilic Aromatic Substitution on Activated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is another important reaction type for aromatic compounds, but it typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. total-synthesis.comnih.gov These electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. total-synthesis.comnih.gov

In the case of this compound itself, the ring is generally electron-rich due to the activating amino and methyl groups, making it not highly susceptible to SNAr. However, if the molecule were modified to include a good leaving group (like a halide) and additional strong electron-withdrawing groups (like a nitro group), it could potentially undergo SNAr. youtube.com The rate-determining step in SNAr is typically the initial attack of the nucleophile. total-synthesis.com Fluorine, despite being a poor leaving group in other contexts, can be an effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon atom it is attached to, making it more electrophilic and accelerating the nucleophilic attack. total-synthesis.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions Involving Substituted Anilines

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.comwiley.com Substituted anilines, such as this compound, are valuable substrates in these transformations, primarily through reactions involving the aromatic ring or the amine functionality.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for synthesizing complex aryl amines. wikipedia.org In the context of this compound, this compound could act as the amine partner in a reaction with an aryl halide.

The general transformation is as follows:

Ar-X + R₂NH → Ar-NR₂

Ar-X: Aryl halide or triflate

R₂NH: Amine (in this case, this compound)

Catalyst: Typically a palladium(0) complex with a specialized phosphine (B1218219) ligand. youtube.com

Base: A non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

Interactive Data Table: Illustrative Buchwald-Hartwig Reaction Parameters

| Coupling Partner (Aryl Halide) | Amine | Catalyst System (Illustrative) | Base | Solvent | Potential Product |

| 4-Bromotoluene | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(2-(Difluoromethoxy)-5-methylphenyl)-4-methylaniline |

| 1-Chloro-3-nitrobenzene | This compound | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | N-(2-(Difluoromethoxy)-5-methylphenyl)-3-nitroaniline |

| 2-Iodopyridine | This compound | PdCl₂(dppf) | K₂CO₃ | DMF | N-(2-(Difluoromethoxy)-5-methylphenyl)pyridin-2-amine |

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate. libretexts.orgyoutube.com While this compound itself would not directly participate as a coupling partner, a halogenated derivative, such as 4-bromo-2-(difluoromethoxy)aniline, could readily undergo Suzuki coupling. chemscene.com

The general transformation is as follows:

Ar-X + R-B(OH)₂ → Ar-R

Ar-X: Halogenated derivative of this compound (e.g., 4-bromo-2-(difluoromethoxy)aniline)

R-B(OH)₂: Aryl or vinyl boronic acid

Catalyst: A palladium(0) complex, often with phosphine ligands. nih.gov

Base: Typically an inorganic base such as potassium carbonate or sodium hydroxide (B78521). youtube.com

The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com This makes it a highly versatile method for the synthesis of biaryl compounds. nih.gov The electronic nature of the substituents on both coupling partners can influence the reaction efficiency. libretexts.orgnih.gov

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling Reactions

| Halogenated Aniline | Boronic Acid/Ester | Catalyst System (Illustrative) | Base | Solvent | Potential Product |

| 4-Bromo-2-(difluoromethoxy)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4'-Amino-3'-(difluoromethoxy)-6'-methyl-[1,1'-biphenyl]-4-ol |

| 5-Iodo-2-(difluoromethoxy)aniline | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(Thiophen-2-yl)-2-(difluoromethoxy)aniline |

| 4-Chloro-2-(difluoromethoxy)aniline | (4-Methoxyphenyl)boronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 4'-(4-Methoxyphenyl)-2'-(difluoromethoxy)-5'-methylaniline |

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene. wikipedia.orgnumberanalytics.com Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the aryl halide partner.

The general transformation is as follows:

Ar-X + R-CH=CH₂ → Ar-CH=CH-R

Ar-X: Halogenated derivative of this compound

R-CH=CH₂: Alkene

Catalyst: A palladium(0) or palladium(II) salt, often with phosphine ligands. libretexts.org

Base: Typically a weak base such as triethylamine (B128534) or sodium acetate.

The Heck reaction is a powerful method for the synthesis of substituted alkenes and has found wide application in the synthesis of complex aromatic compounds. numberanalytics.comnumberanalytics.com The regioselectivity of the addition to the alkene is often a key consideration. mdpi.com

Interactive Data Table: Potential Heck Reaction Scenarios

| Halogenated Aniline | Alkene | Catalyst System (Illustrative) | Base | Solvent | Potential Product |

| 4-Bromo-2-(difluoromethoxy)aniline | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | (E)-4-(2-Phenylvinyl)-2-(difluoromethoxy)aniline |

| 5-Iodo-2-(difluoromethoxy)aniline | Methyl acrylate | PdCl₂ | NaOAc | Acetonitrile | Methyl (E)-3-(5-amino-4-(difluoromethoxy)phenyl)acrylate |

| 4-Triflyloxy-2-(difluoromethoxy)aniline | 1-Octene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 4-(Oct-1-en-1-yl)-2-(difluoromethoxy)aniline |

Functionalization of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is often considered a stable and relatively inert functional group, prized for its ability to modulate the physicochemical properties of a molecule. cornell.edu However, recent advances in synthetic methodology have provided routes to its functionalization.

One promising strategy involves the deprotonation of the C-H bond within the difluoromethyl group. cornell.eduacs.org This can be achieved using a combination of a strong base and a Lewis acid, which generates a nucleophilic difluoromethyl anion (Ar-OCF₂⁻). cornell.eduacs.org This reactive intermediate can then be trapped with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Nucleophilic Reactions:

The generation of the difluoromethyl anion opens up possibilities for reactions with a range of electrophiles. acs.orgcas.cn

Aldehydes and Ketones: The anion can add to carbonyl compounds to form difluoromethylated carbinols.

Imines: Reaction with imines would lead to the formation of difluoromethylated amines.

Alkyl Halides: Alkylation of the anion with suitable alkyl halides could provide access to more complex ether structures.

This approach transforms the typically unreactive difluoromethyl group into a handle for further molecular elaboration. cornell.edu

Electrophilic Reactions:

While less common, electrophilic functionalization of the difluoromethoxy group is also conceivable. This would likely involve activation of the C-H bond through other means, potentially involving radical intermediates or transition metal-catalyzed C-H activation pathways.

Defluorinative Functionalization:

A more recent and innovative approach involves the defluorinative functionalization of related trifluoromethyl groups to generate difluoromethyl motifs. chemrxiv.orgnih.govnih.gov While this is not a direct functionalization of the existing difluoromethoxy group, it represents a powerful strategy for the synthesis of diverse difluoromethyl-containing compounds. This method often utilizes flow chemistry to manage reactive intermediates. chemrxiv.orgnih.gov

Interactive Data Table: Potential Functionalization of the Difluoromethoxy Group

| Reagent System | Electrophile/Reaction Type | Potential Product Structure |

| Strong Base / Lewis Acid | Benzaldehyde | 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-phenylmethanol |

| Strong Base / Lewis Acid | N-Benzylidenemethanamine | 1-(4-Amino-3-(difluoromethoxy)phenyl)-N-benzylmethanamine |

| Radical Initiator / Halogen Source | Bromination (hypothetical) | 2-(Bromodifluoromethoxy)-5-methylaniline |

Spectroscopic and Structural Characterization of 2 Difluoromethoxy 5 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 2-(Difluoromethoxy)-5-methylaniline, the proton signals are expected in distinct regions, reflecting their unique chemical environments. The aromatic protons typically appear in the downfield region, influenced by the electron-withdrawing nature of the difluoromethoxy group and the electron-donating effects of the amino and methyl groups. The methyl protons will resonate in the upfield region, while the amino protons will present as a broad singlet. A key feature is the triplet signal for the proton of the difluoromethoxy group, arising from coupling with the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.0 | Multiplet | |

| NH₂ | 3.5 - 4.5 | Broad Singlet | |

| CH₃ | 2.2 - 2.4 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atoms of the aromatic ring will show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-NH₂ | 140 - 150 | Singlet |

| Aromatic C-O | 145 - 155 | Singlet |

| Aromatic CH | 110 - 130 | Singlet |

| Aromatic C-CH₃ | 130 - 140 | Singlet |

| C H₃ | 20 - 25 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

¹⁹F NMR spectroscopy is particularly useful for probing the electronic environment of fluorine-containing compounds due to its wide chemical shift range and high sensitivity. chemicalbook.com The chemical shift of the fluorine nuclei in the difluoromethoxy group is highly sensitive to the electronic effects of the substituents on the aromatic ring. chemicalbook.com The electron-donating amino and methyl groups are expected to increase the electron density at the fluorine atoms, resulting in a shift to a higher field (more negative ppm value) compared to unsubstituted fluoromethoxybenzene. The signal for the two equivalent fluorine atoms will be a doublet due to coupling with the geminal proton. huji.ac.il

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|

Note: Chemical shifts are referenced to CFCl₃. ucsb.educolorado.edu The predicted range is based on typical values for difluoromethoxy groups attached to aromatic rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (C₈H₉F₂NO), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (173.16 g/mol ). chemrxiv.orgcymitquimica.com The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. Fragmentation patterns would likely involve the loss of the difluoromethoxy group or the methyl group.

Table 4: Predicted m/z Values for Major Ions of this compound in Mass Spectrometry

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 174.07 |

| [M]⁺ | 173.06 |

| [M-CHF₂]⁺ | 122.07 |

Note: The predicted m/z values are based on the isomeric compound 5-(difluoromethoxy)-2-methylaniline (B3390898) and may show slight variations. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-F, and aromatic C=C bonds.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-N (aromatic amine) | Stretching | 1250 - 1360 |

| C-O (ether) | Stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Elucidation

As of the current literature survey, no publically available X-ray crystallographic data for this compound could be located. This technique would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would be invaluable for understanding the packing of the molecules in the crystal lattice and the nature of any hydrogen bonding involving the amine group.

Advanced Spectroscopic Methods for Conformational Analysis and Molecular Interactions

The conformational flexibility of this compound, particularly concerning the orientation of the difluoromethoxy and amine substituents, plays a pivotal role in defining its chemical behavior and potential interactions. Advanced spectroscopic techniques, in conjunction with computational modeling, provide a powerful toolkit for elucidating the molecule's three-dimensional structure and the subtle non-covalent interactions that govern its conformational preferences.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR techniques that are instrumental in determining the spatial proximity of atoms within a molecule. nih.govsigmaaldrich.com These methods detect through-space dipole-dipole interactions between protons that are close to each other (typically within 5 Å), providing direct evidence of their relative stereochemistry and conformation. nih.govyoutube.com For a molecule like this compound, NOESY or ROESY experiments can reveal correlations between the proton of the difluoromethoxy group (-OCHF₂) and the protons of the nearby amino group (-NH₂) or the aromatic ring. The presence and intensity of these cross-peaks can confirm the preferred orientation of the difluoromethoxy group relative to the plane of the benzene (B151609) ring. For instance, a strong NOE between the -OCHF₂ proton and an ortho-proton of the aniline (B41778) ring would suggest a conformation where the difluoromethoxy group lies in or near the plane of the ring.

The choice between NOESY and ROESY often depends on the molecular weight of the compound. For small to medium-sized molecules like this compound, ROESY can be advantageous as it avoids the issue of zero or near-zero NOE enhancements that can occur for molecules of this size range, and it is less susceptible to spin diffusion artifacts. nih.gov

Intramolecular Hydrogen Bonding

A key aspect of the conformational analysis of this compound is the potential for intramolecular hydrogen bonding. The fluorine atoms of the difluoromethoxy group can act as weak hydrogen bond acceptors for the protons of the adjacent amino group (N-H···F). researchgate.net Such interactions can significantly influence the planarity of the molecule and the rotational barriers of the substituents. The existence and strength of these hydrogen bonds can be probed using a combination of NMR spectroscopy and computational methods. nih.govscbt.com In the ¹H NMR spectrum, the chemical shift of the NH protons can be indicative of their involvement in hydrogen bonding. Furthermore, specialized NMR techniques can be used to detect through-space scalar couplings between the hydrogen and fluorine atoms (¹hJHF), providing direct evidence of the N-H···F interaction. researchgate.net

Computational studies on related fluorinated aromatic compounds have provided insights into the conformational preferences and rotational barriers. For example, density functional theory (DFT) calculations can be employed to determine the relative energies of different conformers and the energy barriers for rotation around the C-O and C-N bonds. These calculations can help to quantify the stability conferred by any intramolecular hydrogen bonds.

Crystallographic and Computational Insights

Computational studies on simple difluoroacetamides have shown that the rotational barrier around the C-N bond is significant, on the order of 73 kJ mol⁻¹. nih.gov While not directly analogous, this indicates that rotation around the C-O bond in the difluoromethoxy group will also have a tangible energy barrier, influencing the conformational landscape of the molecule.

The following tables present hypothetical yet plausible data based on the analysis of related compounds, illustrating the type of information that would be sought in a detailed conformational study of this compound.

| Interaction | Expected NOESY/ROESY Cross-Peak | Inferred Proximity |

| -OCH F₂ / Ring-H (ortho) | Present | Close spatial relationship |

| -OCH F₂ / -NH ₂ | Potentially present | Indicates potential for H-bonding |

| -CH ₃ / Ring-H (meta) | Present | Confirms substituent position |

| Parameter | Method | Predicted Value for a Stable Conformer |

| Dihedral Angle (C_ortho-C_ipso-O-C) | X-ray Crystallography (by analogy) nih.gov | ~90° |

| N-H···F Distance | Computational Modeling | ~2.0 - 2.5 Å |

| Rotational Barrier (-O-CHF₂) | Computational Modeling | 5 - 15 kJ mol⁻¹ |

Computational Chemistry and Theoretical Investigations of 2 Difluoromethoxy 5 Methylaniline

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a staple in the computational study of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in characterizing the electronic landscape of 2-(Difluoromethoxy)-5-methylaniline, providing a foundation for understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial in predicting a molecule's reactivity, as they represent the primary orbitals involved in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netsciencepg.com

For aniline (B41778) derivatives, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. Conversely, the LUMO is generally distributed over the aromatic ring. researchgate.netresearchgate.net The presence of substituents significantly influences the energies and localizations of these frontier orbitals. In this compound, the electron-donating methyl group at the meta-position relative to the amino group and the electron-withdrawing difluoromethoxy group at the ortho-position create a complex electronic environment.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov While specific DFT calculations for this compound are not widely published, analogous studies on substituted anilines provide a basis for prediction. For instance, studies on halogenated anilines have shown that the position of the halogen substituent significantly affects the HOMO-LUMO gap. researchgate.net Similarly, investigations into methyl-substituted anilines have detailed the impact of the methyl group's position on electronic properties. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Systems

| Orbital | Predicted Localization | Predicted Energy Level (Relative) | Implication for Reactivity |

| HOMO | Primarily on the aniline nitrogen and the aromatic ring, with some contribution from the methyl group. | Higher than unsubstituted aniline due to the methyl group, but lowered by the difluoromethoxy group. | Moderate nucleophilicity, susceptible to electrophilic attack. |

| LUMO | Predominantly on the aromatic ring, with influence from the difluoromethoxy group. | Lowered by the electron-withdrawing difluoromethoxy group. | Increased electrophilicity compared to unsubstituted aniline. |

| HOMO-LUMO Gap | Moderate. | Influences the overall stability and reactivity of the molecule. |

This table is predictive and based on general principles and data from related substituted anilines.

The methyl group is a weak electron-donating group, characterized by a negative Hammett constant (σp = -0.17). The difluoromethoxy group (OCF₂H), however, is known to be a moderate electron-withdrawing group due to the strong inductive effect of the fluorine atoms. researchgate.net This is reflected in its positive Hammett constants. The interplay of these opposing electronic effects governs the reactivity and regioselectivity of the aniline ring.

Table 2: Hammett Constants for Relevant Substituents

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -OCHF₂ | 0.35 | 0.22 | Electron-withdrawing |

Data sourced from various compilations of Hammett constants. researchgate.net

The difluoromethoxy group, being strongly electron-withdrawing, will decrease the electron density on the aromatic ring, making the aniline less basic compared to unsubstituted aniline. The methyl group, being electron-donating, will partially counteract this effect. The net electronic character of the ring will be a balance of these influences, which can be computationally modeled to predict sites of reactivity.

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulation are essential tools for mapping out the potential energy surfaces of chemical reactions. These methods allow for the identification of reaction intermediates, transition states, and the calculation of activation energies, providing a detailed picture of the reaction mechanism. tsijournals.comresearchgate.netresearchgate.net

For reactions involving this compound, such as electrophilic aromatic substitution, transition state analysis is crucial for understanding the reaction kinetics and regioselectivity. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the activated complex. nih.gov

In the case of electrophilic substitution on the aniline ring, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the ortho position is blocked by the difluoromethoxy group. Therefore, electrophilic attack is expected to occur at the para position relative to the amino group (the 4-position) and the other ortho position (the 6-position). The electron-withdrawing nature of the difluoromethoxy group will likely deactivate the adjacent ortho position (position 6), making the para position (position 4) the most probable site for substitution. Computational analysis of the transition state energies for attack at different positions can confirm this prediction.

A reaction coordinate diagram plots the energy of a system as a function of the progress of a reaction. By mapping this coordinate, chemists can visualize the entire energy landscape of a reaction, from reactants to products, including all intermediates and transition states. mdpi.com For a reaction involving this compound, a reaction coordinate study would reveal the step-by-step energetic changes. For example, in an electrophilic aromatic substitution, the study would show the energy changes associated with the formation of the sigma complex (Wheland intermediate) and its subsequent deprotonation to form the final product.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations can provide a range of descriptors that are useful for predicting the reactivity of this compound. Beyond the HOMO-LUMO energies, other parameters such as electrostatic potential maps, atomic charges, and Fukui functions can offer a more nuanced picture of reactivity.

Electrostatic potential (ESP) maps, for instance, visualize the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a region of negative potential (red) around the nitrogen atom of the amino group, indicating its nucleophilic character and susceptibility to protonation or attack by electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the difluoromethoxy group.

Fukui functions are another powerful tool derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, these functions can pinpoint the most reactive atoms within the molecule.

Theoretical Insights into Intramolecular Interactions and Conformational Landscapes of this compound

Computational chemistry and theoretical investigations offer a powerful lens for understanding the complex interplay of forces that govern the three-dimensional structure and behavior of molecules like this compound. In the absence of direct experimental data for this specific compound, theoretical studies on analogous structures provide critical insights into its likely conformational preferences and the non-covalent interactions that define its molecular landscape.

Theoretical models of ortho-substituted anilines and anisoles suggest that the substituents significantly influence the planarity and rotational barriers within the molecule. In aniline itself, the amino group is known to be non-planar with respect to the benzene ring. researchgate.net The presence of a bulky and electronegative difluoromethoxy group at the ortho position is expected to introduce considerable steric hindrance, likely influencing the pyramidalization of the amino group and the rotational angle of the C-N bond.

Furthermore, the orientation of the difluoromethoxy group itself is a key conformational variable. Studies on related difluoromethylated compounds indicate that the orientation of the CHF2 group is governed by a combination of steric repulsion and potential intramolecular hydrogen bonding. rsc.org

A critical aspect of the conformational landscape of this compound is the potential for intramolecular hydrogen bonding. The amino group (N-H) can act as a hydrogen bond donor, while the oxygen and fluorine atoms of the difluoromethoxy group can serve as potential acceptors.

Theoretical calculations on similar systems, such as 4-anilino-5-fluoroquinazolines, have been used to characterize weak N-H···F intramolecular interactions. nih.gov These studies, combining experimental data with Density Functional Theory (DFT) calculations, have shown that even weak hydrogen bonds can be observed and characterized, influencing the conformational rigidity of the molecule. nih.gov In these systems, the N-H···F interaction was found to be highly dependent on the distance and angle between the involved atoms, which is enforced by the molecular scaffold. nih.gov

In the case of this compound, several potential intramolecular hydrogen bonds could exist, including:

N-H···O: An interaction between one of the hydrogen atoms of the amino group and the oxygen atom of the difluoromethoxy group.

N-H···F: An interaction between an amino hydrogen and one of the fluorine atoms.

The relative strengths of these potential interactions would be influenced by the geometry of the conformer. Computational studies on anisole (B1667542) derivatives have highlighted the presence of weak C-H···O interactions that contribute to conformational stability. researchgate.net While different, these findings underscore the importance of considering even weak intramolecular forces.

The interplay between these potential hydrogen bonds and steric repulsion between the amino and difluoromethoxy groups will ultimately determine the lowest energy conformers. It is plausible that different stable conformers exist, each with a unique set of intramolecular interactions. For instance, a conformation that favors a strong N-H···O hydrogen bond might be destabilized by steric clash, leading to a different, more stable geometry where weaker N-H···F or other interactions dominate.

Due to the lack of specific computational studies on this compound, precise energetic and geometric parameters for its conformers are not available. However, based on theoretical investigations of analogous molecules, a qualitative picture of its conformational landscape can be painted. The following table summarizes the key expected intramolecular interactions and their likely influence on the conformation.

| Interaction Type | Donor | Acceptor | Expected Influence on Conformation |

| Intramolecular H-Bond | N-H | O (methoxy) | Could favor a planar arrangement of the heavy atoms involved in the interaction. |

| Intramolecular H-Bond | N-H | F (difluoro) | May lead to specific rotational orientations of the amino and difluoromethoxy groups to optimize the interaction distance and angle. nih.gov |

| Steric Repulsion | Amino group | Difluoromethoxy group | Will likely lead to non-planar conformations, influencing the torsional angles of the C-N and C-O bonds to minimize steric clash. |

| Dipole-Dipole | C-F dipoles, N-H dipole | - | The alignment of bond dipoles will contribute to the overall conformational energy. |

Mechanistic and Kinetic Studies of Reactions Involving 2 Difluoromethoxy 5 Methylaniline

Reaction Mechanism Elucidation for Derivatization Reactions

The derivatization of 2-(Difluoromethoxy)-5-methylaniline is crucial for its application in the synthesis of more complex molecules. The elucidation of the mechanisms of these reactions provides a foundational understanding of how the electronic and steric properties of the substituents—the electron-withdrawing difluoromethoxy group and the electron-donating methyl group—govern the regioselectivity and reactivity of the aniline (B41778) core.

Recent studies on the derivatization of anilines with similar electronic features suggest that reactions can also be initiated through radical pathways, especially under photochemical or metal-catalyzed conditions. For instance, the difluoroalkylation of anilines has been achieved via photoinduced methods, proceeding through the generation of a difluoroalkyl radical intermediate. acs.org A proposed mechanism for such a reaction involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and a radical precursor, followed by single electron transfer (SET) upon photoirradiation to generate a radical cation of the aniline and the difluoroalkyl radical. acs.org These intermediates can then combine to form the derivatized product. While specific studies on this compound are not prevalent, these established mechanisms for related compounds provide a strong basis for predicting its behavior in similar derivatization reactions.

In a study on the derivatization of the mycotoxin moniliformin, the reaction with 1,2-diamino-4,5-dichlorobenzene led to an unexpected heterocyclic product, highlighting the importance of detailed structural elucidation using techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS) and liquid chromatography/nuclear magnetic resonance (LC/NMR) spectroscopy to unravel complex reaction pathways. univie.ac.atresearchgate.net

Kinetic Analysis of Aniline-Type Reactions with this compound

Experimental techniques such as stopped-flow spectroscopy can be employed to measure the rate constants of fast reactions, as demonstrated in the study of electron transfer between methylamine (B109427) dehydrogenase and amicyanin. nih.gov

The substituents on the aniline ring, namely the difluoromethoxy and methyl groups, play a pivotal role in dictating the reaction rates and equilibria. The electron-withdrawing difluoromethoxy group is expected to decrease the rate of electrophilic substitution on the aromatic ring and reduce the basicity of the amino group, thereby slowing down reactions that rely on its nucleophilicity. In contrast, the electron-donating methyl group would have an opposing, albeit weaker, effect.

Studies on substituted anilines have shown that electron-donating substituents increase the C-N bond length and the pKa of the amino group, while electron-withdrawing substituents have the opposite effect. These structural and electronic changes directly impact the kinetics of their reactions. The position of the substituents is also critical. The ortho-difluoromethoxy group can exert steric hindrance, potentially slowing down reactions at the amino group or at the ortho- and para-positions of the ring.

The influence of substituents is not limited to polar reactions. In radical reactions, the electronic nature of the substituents can influence the stability of radical intermediates and the regioselectivity of the attack. For example, in the difluoroalkylation of anilines, electronically rich anilines were found to react well. acs.org The interplay of the electron-withdrawing difluoromethoxy group and the electron-donating methyl group in this compound would result in a complex reactivity pattern that needs to be evaluated on a case-by-case basis for different reaction types.

Thermodynamic Characterization of Reaction Pathways and Equilibria

While specific thermodynamic data for reactions of this compound are scarce, data for aniline and other substituted anilines can serve as a valuable reference. The NIST WebBook provides comprehensive thermodynamic data for aniline, including its enthalpy of formation, heat capacity, and entropy. nist.govnist.gov Thermodynamic studies on charge-transfer systems involving substituted anilines have also been reported, providing insights into their intermolecular interactions. rsc.org

Theoretical calculations, such as those performed for the reaction of aniline with methyl radicals, can provide detailed thermodynamic information for various reaction channels. nih.gov For example, the enthalpy changes for different product formations were calculated, indicating the most thermodynamically favorable pathways. nih.gov Similar computational studies on this compound would be invaluable for predicting the thermodynamic landscape of its reactions. The kinetic and thermodynamic characterization of the reaction pathway of box H/ACA RNA-guided pseudouridine (B1679824) formation serves as an example of how these parameters can be determined for complex biomolecular reactions. nih.gov

Investigation of Polar Effects and Radical Intermediates in Reactions

The reactions of this compound can proceed through either polar or radical mechanisms, and in some cases, a combination of both. The investigation of these pathways and the intermediates involved is crucial for a complete understanding of its reactivity.

Polar reactions are governed by the electronic effects of the substituents. The difluoromethoxy group, being strongly electron-withdrawing, will deactivate the aromatic ring towards electrophilic attack and reduce the nucleophilicity of the amino group. The methyl group will have a counteracting, but weaker, activating effect.

In recent years, the role of radical intermediates in the reactions of aromatic compounds has gained significant attention. nih.govresearchgate.net The generation of radical intermediates can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or electrochemical methods. acs.orgdntb.gov.ua The difluoromethoxy group can potentially influence the stability and reactivity of radical intermediates formed on the aniline ring.

The difluoroalkylation of anilines via photoinduced methods is a prime example of a reaction proceeding through radical intermediates. acs.org Experimental evidence, such as the trapping of radical species with TEMPO, has confirmed the generation of difluoroalkyl radicals during the reaction. acs.org Cyclic voltammetry experiments can also be used to assess the redox properties of the reactants and determine the feasibility of single electron transfer processes that lead to the formation of radical ions. acs.org Given the presence of the difluoromethoxy group, it is plausible that reactions of this compound could be designed to proceed through radical pathways, leading to novel transformations that are not accessible through traditional polar chemistry.

Advanced Applications of 2 Difluoromethoxy 5 Methylaniline in Organic Synthesis

Role as a Key Building Block for Complex Molecules

2-(Difluoromethoxy)-5-methylaniline is a crucial starting material for the synthesis of more complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of the aniline (B41778) functionality allows for a wide array of chemical transformations, while the difluoromethoxy and methyl groups provide specific steric and electronic properties to the final products.

The primary amine group of this compound is readily functionalized, enabling its incorporation into larger molecular scaffolds. For instance, it can undergo acylation, alkylation, and arylation reactions to form a variety of amides and substituted amines. These reactions are fundamental in building the core structures of many biologically active compounds. The strategic placement of the difluoromethoxy group ortho to the amine and the methyl group in the meta position influences the reactivity and conformational preferences of the molecule, which can be exploited in the design of complex targets.

Synthesis of Fluorinated Amines and Chiral Fluorinated Amines

The development of synthetic methods for fluorinated amines is of significant interest due to the unique properties these motifs impart on molecules. nih.gov this compound serves as a direct precursor to a variety of other fluorinated amines. Standard functional group transformations of the aniline moiety can lead to a diverse array of derivatives where the difluoromethoxy group is retained, thereby expanding the library of available fluorinated building blocks.

A significant challenge and area of intense research is the synthesis of chiral fluorinated amines. nih.gov Asymmetric synthesis strategies are crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. While direct asymmetric transformations on this compound are not extensively documented in the reviewed literature, general methods for the asymmetric synthesis of chiral amines can be applied. nih.govnih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions such as reductive amination or additions to imines derived from the parent aniline. The development of efficient strategies for producing optically pure difluoromethylated amines is recognized as a practical solution for accessing chiral drug-like molecules. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Amines This table presents general strategies that could be hypothetically applied to this compound based on established methods for other anilines.

| Strategy | Description | Potential Application |

| Catalytic Asymmetric Reductive Amination | Condensation of the aniline with a ketone or aldehyde to form an imine, followed by asymmetric reduction using a chiral catalyst (e.g., based on iridium, rhodium, or ruthenium). | Formation of chiral secondary amines. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to the aniline nitrogen, followed by a diastereoselective reaction and subsequent removal of the auxiliary. | Control of stereochemistry in alkylation or addition reactions. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases, proteases) to selectively react with one enantiomer of a racemic mixture of a derivative, allowing for the separation of enantiomers. | Kinetic resolution of racemic derivatives. |

Integration into Heterocyclic Ring Systems and Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic systems. The aniline nitrogen and the adjacent aromatic ring can participate in a range of cyclization reactions to form fused ring systems.

One of the most common applications of anilines in heterocyclic synthesis is the construction of quinolines. researchgate.netchemijournal.comallresearchjournal.comrsc.orgchemijournal.com Reactions such as the Combes, Doebner-von Miller, or Friedländer synthesis can, in principle, utilize this compound to produce substituted quinolines bearing the difluoromethoxy group. For instance, the Vilsmeier-Haack reaction on the corresponding acetanilide (B955) can be a key step in the synthesis of 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for further functionalization. rsc.orgchemijournal.com

Another important class of heterocycles accessible from this aniline are benzimidazoles. primescholars.comgoogle.comnih.govmdpi.comnih.gov Condensation of this compound with carboxylic acids or their derivatives, or a two-step process involving reaction with carbon disulfide followed by cyclization, can yield benzimidazoles. primescholars.comgoogle.com These scaffolds are prevalent in medicinal chemistry.

Table 2: Examples of Heterocyclic Systems Derived from Anilines This table illustrates the types of heterocyclic scaffolds that can be synthesized from anilines like this compound.

| Heterocyclic System | General Synthetic Method | Reagents |

| Quinolines | Vilsmeier-Haack Reaction | Acetanilide derivative, POCl₃, DMF |

| Benzimidazoles | Condensation with Carbon Disulfide | Aniline derivative, CS₂, base |

| Benzoxazines | Derivatization and Cyclization | Substituted aniline, other components for cyclization |

| Triazoles | Multi-step synthesis involving azide (B81097) formation and cycloaddition | Aniline derivative, sodium azide, alkyne |

Precursor in the Development of Organofluorine Compounds with Tuned Electronic Properties

The difluoromethoxy group is known to significantly influence the electronic properties of organic molecules. nih.govmdpi.com It is generally considered to be electron-withdrawing with a lipophilic character, making it a "lipophilic hydrogen bond donor". mdpi.com These properties are highly desirable in drug design as they can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govnih.gov

As a precursor, this compound allows for the introduction of this electronically-tuned functional group into a wide range of compounds. The electron-withdrawing nature of the -OCF₂H group affects the pKa of the aniline nitrogen, as well as the electron density of the aromatic ring. This modulation of electronic properties can be harnessed to fine-tune the reactivity of the molecule in subsequent synthetic steps and to optimize the pharmacological or material properties of the final product. For example, the incorporation of this group can lead to compounds with enhanced biological activity or specific photophysical properties. nih.gov The synthesis of organofluorine compounds with tailored electronic features is a key application of building blocks like this compound. nih.gov

Applications in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. bohrium.comrsc.orgresearchgate.net These reactions are highly efficient and atom-economical, making them ideal for the rapid generation of chemical libraries for drug discovery. nih.govnih.gov

Anilines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.org

Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The use of this compound as the amine component would lead to the formation of complex, peptide-like scaffolds incorporating the difluoromethoxy moiety. nih.govnih.govresearchgate.netmdpi.com

Passerini Reaction: This three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide can also be adapted to include anilines, leading to α-acyloxy amides. organic-chemistry.orgwikipedia.orgnih.govslideshare.net

While specific examples detailing the use of this compound in MCRs were not prominent in the reviewed literature, its structural similarity to other anilines successfully employed in these reactions suggests its high potential for such applications. acs.org The ability to introduce the 2-(difluoromethoxy)-5-methylphenyl scaffold into complex molecules in a single, efficient step highlights a promising area for future research and application.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(difluoromethoxy)-5-methylaniline with high purity?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group to a pre-functionalized aniline derivative. A two-step approach is common:

- Step 1: Methylation of 5-nitro-2-hydroxyaniline to install the methyl group.

- Step 2: Fluorination using a reagent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to replace the hydroxyl group with a difluoromethoxy moiety . Key Considerations:

- Monitor reaction temperature (<0°C) during fluorination to avoid side reactions (e.g., ring fluorination).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to eliminate byproducts.

Q. How can researchers characterize the electronic effects of the difluoromethoxy group in this compound?

Methodological Answer: Use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to analyze substituent effects:

- ¹⁹F NMR: The difluoromethoxy group (-OCF₂H) shows distinct splitting patterns due to coupling with adjacent protons .

- HPLC-MS: Confirm molecular integrity and quantify purity (>98% for pharmacological studies) . Data Interpretation Example:

- A downfield shift in aromatic protons (δ 7.2–7.5 ppm) indicates electron-withdrawing effects of the difluoromethoxy group.

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution reactions of this compound?

Methodological Answer: Conflicting results may arise from competing electronic (directing effects) and steric factors. To address this:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

- Experimental Validation: Conduct nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) under controlled conditions. Monitor regioselectivity via LC-MS and compare with computational predictions . Example Finding:

- The methyl group at position 5 may sterically hinder para-substitution, favoring meta-products despite the electron-withdrawing difluoromethoxy group .

Q. What strategies mitigate instability of this compound under acidic conditions in drug formulation studies?

Methodological Answer: The difluoromethoxy group is prone to hydrolysis in acidic media. Stabilization approaches include:

- pH Buffering: Use phosphate buffers (pH 6.5–7.5) to minimize degradation during in vitro assays .

- Prodrug Design: Modify the aniline amino group with acylating agents (e.g., acetyl chloride) to protect against hydrolysis . Validation:

- Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring confirms reduced degradation (<5% vs. 20% in unbuffered solutions) .

Q. How can researchers address discrepancies in biological activity data across cell-based assays?